- Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysisApplied Organometallic Chemistry, 2022, 36(6),,
Cas no 935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one)

935-99-9 structure
Nome do Produto:1-(2-bromo-5-chlorophenyl)ethan-1-one
1-(2-bromo-5-chlorophenyl)ethan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(2-Bromo-5-chlorophenyl)ethanone
- 2-Acetyl-1-bromo-4-chlorobenzene
- 2-Bromo-5-chloroacetophenone
- 1-(2-bromo-5-chlorophenyl)ethan-1-one
- 2'-BROMO-5'-CHLOROACETOPHENONE
- PubChem23873
- BCQAWQMDMPBDBW-UHFFFAOYSA-N
- CL8884
- LS11579
- Ethanone, 1-(2-bromo-5-chlorophenyl)-
- BC004983
- AM806605
- AB0027754
- W9625
- ST24020993
- 1-(2-Bromo-5-chlorophenyl)ethanone (ACI)
- Acetophenone, 2′-bromo-5′-chloro- (7CI, 8CI)
- 2′-Bromo-5′-chloroacetophenone
- SCHEMBL3121226
- GS-3929
- CS-0031412
- MFCD11847057
- SY067370
- DTXSID40500054
- 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -chloroacetophenone
- DB-362698
- 935-99-9
- EN300-1912878
- AKOS015919676
-
- MDL: MFCD11847057
- Inchi: 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
- Chave InChI: BCQAWQMDMPBDBW-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(Br)=CC=C(Cl)C=1
Propriedades Computadas
- Massa Exacta: 231.92906g/mol
- Massa monoisotópica: 231.92906g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 160
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 17.1
- XLogP3: 2.9
Propriedades Experimentais
- Densidade: 1.566±0.06 g/cm3 (20 ºC 760 Torr),
- Índice de Refracção: 1.5517 (589.3 nm 15 ºC)
- Solubilidade: Very slightly soluble (0.18 g/l) (25 º C),
1-(2-bromo-5-chlorophenyl)ethan-1-one Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condição de armazenamento:Store long-term at 2-8°C
1-(2-bromo-5-chlorophenyl)ethan-1-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067716-250mg |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 98% | 250mg |
¥45.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-20g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 20g |
2464.0CNY | 2021-07-12 | |
Chemenu | CM100525-5g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 5g |
$79 | 2023-03-06 | |
Enamine | EN300-1912878-1.0g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 1g |
$128.0 | 2023-05-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067716-5g |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 98% | 5g |
¥355.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y0982412-25g |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 25g |
$390 | 2024-08-02 | |
Ambeed | A141012-25g |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 97% | 25g |
$97.0 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-5g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 5g |
986.0CNY | 2021-07-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1520-1G |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 95% | 1g |
¥ 297.00 | 2023-04-12 | |
Chemenu | CM100525-100g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 100g |
$480 | 2024-07-19 |
1-(2-bromo-5-chlorophenyl)ethan-1-one Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ; 18 h, reflux
Referência
- One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Bronsted Acid and Palladium CatalysisJournal of Organic Chemistry, 2017, 82(21), 11585-11593,
Synthetic Routes 3
Condições de reacção
1.1 Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.3 Reagents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.3 Reagents: Water
Referência
- Acylated piperidine derivatives, specifically 1-[(aminocycloalkyl)carbonyl]piperidines, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 6 h, rt
Referência
- Palladium-Catalyzed Suzuki Coupling and NIS-Mediated Dehydrogenative Cycloetherification: A Concise Approach to 6,6-Disubstituted 6H-benzo[c]chromenes and Total Synthesis of DidehydroconicolEuropean Journal of Organic Chemistry, 2022, 2022(18),,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; rt
Referência
- Asymmetric synthesis of 1,2-dihydronaphthalene-1-ols via copper catalyzed intramolecular reductive cyclizationOrganic Letters, 2020, 22(20), 7897-7902,
Synthetic Routes 6
Condições de reacção
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; overnight, rt
Referência
- Base-Catalyzed Synthesis of Substituted Indazoles under Mild, Transition-Metal-Free ConditionsAngewandte Chemie, 2013, 52(29), 7509-7513,
Synthetic Routes 7
Condições de reacção
1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
Referência
- Acylated piperidine derivatives, specifically 1-(pyrrolidinylcarbonyl)piperidines, 1-(piperidinylcarbonyl)piperidines, and analogs, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; 3 h, rt
Referência
- Divergent Access to Benzocycles through Copper-Catalyzed Borylative CyclizationsAdvanced Synthesis & Catalysis, 2021, 363(21), 4953-4959,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Dimethyl sulfoxide , Triethylamine ; rt; rt → 0 °C
1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
Referência
- Synthesis of Secondary Unsaturated Lactams via an Aza-Heck ReactionJournal of the American Chemical Society, 2016, 138(42), 13830-13833,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 - 5 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt
Referência
- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,
Synthetic Routes 11
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Referência
- Asymmetric Synthesis and Application of Chiral SpirosilabiindanesAngewandte Chemie, 2020, 59(23), 8937-8940,
Synthetic Routes 13
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
Referência
- PdII-Catalyzed Oxidative Tandem aza-Wacker/Heck Cyclization for the Construction of Fused 5,6-Bicyclic N,O-HeterocyclesChemistry - An Asian Journal, 2018, 13(15), 1897-1901,
Synthetic Routes 15
Condições de reacção
1.1 Solvents: Diethyl ether ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referência
- Enantioselective Bromo-oxycyclization of SilanolOrganic Letters, 2016, 18(1), 80-83,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
Referência
- Palladium-Catalyzed Aerobic Aminooxygenation of Alkenes for Preparation of IsoindolinonesOrganic Letters, 2015, 17(22), 5566-5569,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Referência
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenesChemical Communications (Cambridge, 2021, 57(14), 1810-1813,
Synthetic Routes 18
Condições de reacção
Referência
- Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobiloneChemistrySelect, 2023, 8(26),,
1-(2-bromo-5-chlorophenyl)ethan-1-one Raw materials
- 2-Bromo-5-chlorobenzoic acid
- 1-(2-Bromo-5-chlorophenyl)ethanol
- 4-Chlorobromobenzene
- 2-bromo-5-chloro-N-methoxy-N-methylbenzamide
1-(2-bromo-5-chlorophenyl)ethan-1-one Preparation Products
1-(2-bromo-5-chlorophenyl)ethan-1-one Literatura Relacionada
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one) Produtos relacionados
- 25937-10-4(Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate)
- 16792-46-4(3-(4-methoxy-2-nitrophenyl)-2-oxopropanoic acid)
- 71576-04-0(3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid)
- 2206682-06-4(tert-butyl N-(5-bromo-2-ethenylphenyl)carbamate)
- 2171983-45-0(2-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}acetic acid)
- 2171416-13-8(1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetylpyrrolidine-3-carboxylic acid)
- 1089353-77-4(1-(5-BROMOFURAN-2-YL)ETHANE-1,2-DIAMINE)
- 919012-82-1(7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1565498-47-6(4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 1805242-47-0(Methyl 3,6-difluoro-2-(difluoromethyl)pyridine-5-carboxylate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one

Pureza:99%
Quantidade:100g
Preço ($):348.0
atkchemica
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito